molecular formula C20H24N2O B250593 1-(Diphenylacetyl)-4-ethylpiperazine

1-(Diphenylacetyl)-4-ethylpiperazine

Cat. No.: B250593
M. Wt: 308.4 g/mol
InChI Key: XNNABTRMDHBRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Diphenylacetyl)-4-ethylpiperazine is a piperazine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the piperazine ring and an ethyl substituent at the 4-position. The diphenylacetyl moiety (a carbonyl group linked to two phenyl rings) confers unique steric and electronic properties, making this compound of interest in medicinal chemistry. Research highlights its role as a platelet-activating factor (PAF) antagonist, demonstrating oral activity in preclinical models. Its synthesis typically involves reacting 4-ethylpiperazine with diphenylacetyl chloride under basic conditions .

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-(4-ethylpiperazin-1-yl)-2,2-diphenylethanone

InChI

InChI=1S/C20H24N2O/c1-2-21-13-15-22(16-14-21)20(23)19(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19H,2,13-16H2,1H3

InChI Key

XNNABTRMDHBRQZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

Compound Name R1 Substituent R2 Substituent Key Pharmacological Activity Research Findings Source
1-(Diphenylacetyl)-4-ethylpiperazine Diphenylacetyl Ethyl PAF antagonism Exhibits potent oral activity in PAF-induced platelet aggregation and hypotension assays. Diphenylacetyl enhances binding affinity .
MT-45 Cyclohexyl Diphenylethyl Analgesic Shows enantiomer-dependent analgesic effects but lacks PAF activity. Associated with neurotoxicity risks .
1-(4-Bromophenylsulfonyl)-4-ethylpiperazine 4-Bromophenylsulfonyl Ethyl Unknown Primarily used as a synthetic intermediate; sulfonyl groups may improve metabolic stability .
1-(4-Trifluoromethylphenyl)piperazine 4-Trifluoromethylphenyl H CNS modulation The electron-withdrawing CF₃ group enhances serotonin receptor affinity, suggesting potential antidepressant/anxiolytic applications .
Benzylpiperazine (BZP) Benzyl H Stimulant Acts as a dopamine/norepinephrine reuptake inhibitor; banned due to abuse potential. Simpler structure reduces selectivity .
1-(2,4-Dimethoxybenzyl)-4-(4-phenylcyclohexyl)piperazine 2,4-Dimethoxybenzyl 4-Phenylcyclohexyl Unknown Bulkier substituents may enhance lipophilicity but reduce bioavailability .

Structure-Activity Relationship (SAR) Insights

  • Diphenylacetyl vs. Acyl Groups : The diphenylacetyl group in 1-(Diphenylacetyl)-4-ethylpiperazine provides superior PAF antagonism compared to smaller acyl groups (e.g., acetyl in 1-acetyl-4-(2,4-difluorobenzyl)piperazine) due to enhanced hydrophobic interactions with the PAF receptor .
  • Ethyl Substituent : The 4-ethyl group improves metabolic stability over unsubstituted piperazines (e.g., 1-(4-fluorophenyl)piperazine) by reducing oxidative deamination .
  • Electron-Withdrawing Groups : Compounds like 1-(4-trifluoromethylphenyl)piperazine (4-TFMPP) exhibit stronger serotonin receptor binding than diphenylacetyl derivatives, highlighting the role of electronic effects in target selectivity .
  • Sulfonyl vs.

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